molecular formula C11H12FN3 B13261063 [(2-Fluorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

[(2-Fluorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13261063
M. Wt: 205.23 g/mol
InChI Key: AGZLIBGQYSOXBP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a chemical compound that features a fluorophenyl group attached to a methyl group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 1H-imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(2-Fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
  • (2-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
  • (2-Methylphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Uniqueness

(2-Fluorophenyl)methylamine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H12FN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15)

InChI Key

AGZLIBGQYSOXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NC=CN2)F

Origin of Product

United States

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